molecular formula C20H18ClN3O2S B2632616 N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-ethoxybenzamide CAS No. 450340-75-7

N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-ethoxybenzamide

Cat. No.: B2632616
CAS No.: 450340-75-7
M. Wt: 399.89
InChI Key: ZNTXJVFKWFVVJL-UHFFFAOYSA-N
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Description

Structural Characterization of the Thieno[3,4-c]pyrazole Core

The thieno[3,4-c]pyrazole core is a bicyclic heterocycle comprising a five-membered thiophene ring fused to a pyrazole ring. This system exhibits a planar geometry due to π-conjugation across the sulfur-containing thiophene and the nitrogen-rich pyrazole. The fusion at the [3,4-c] position creates a rigid scaffold that influences electronic distribution, as evidenced by computational studies showing localized electron density at the sulfur atom and pyrazole nitrogen centers.

The molecular formula of the core (C₅H₄N₂S) provides a foundation for derivatization, with positions 2 and 3 serving as primary sites for functional group attachment. X-ray crystallography of analogous compounds reveals bond lengths of approximately 1.74 Å for the C–S bond in the thiophene ring and 1.32 Å for the N–N bond in the pyrazole, confirming aromatic character. These structural features enhance stability and enable participation in π-π stacking interactions with biological targets.

Property Value
Core molecular formula C₅H₄N₂S
Key bond lengths C–S: 1.74 Å; N–N: 1.32 Å
Aromatic system Planar, fully conjugated

Significance of 3-Chlorophenyl and 2-Ethoxybenzamide Substituents

The 3-chlorophenyl group at position 2 of the thienopyrazole core introduces steric bulk and electron-withdrawing effects. The chlorine atom’s electronegativity (χ = 3.0) polarizes the phenyl ring, enhancing binding affinity to hydrophobic pockets in enzyme active sites. Comparative studies of para- versus meta-substituted chlorophenyl analogs show that the 3-chlorophenyl configuration improves metabolic stability by reducing oxidative dehalogenation rates.

The 2-ethoxybenzamide moiety at position 3 contributes to solubility and target engagement. The ethoxy group (–OCH₂CH₃) acts as a hydrogen bond acceptor, while the benzamide carbonyl (C=O) serves as a hydrogen bond donor. This dual functionality enables interactions with residues in kinase ATP-binding pockets, as observed in crystallographic analyses of related thienopyrazole-protein complexes. Substituent orientation matters critically: the ortho-positioned ethoxy group prevents free rotation of the benzamide ring, enforcing a bioactive conformation.

Substituent Role
3-Chlorophenyl Enhances lipophilicity and stability
2-Ethoxybenzamide Facilitates hydrogen bonding

Historical Development of Thienopyrazole-Based Pharmacophores

Thienopyrazoles emerged in the 1980s as nonclassical heterocycles with unique electronic properties. Early work focused on their mesoionic characteristics, which enabled unusual reaction pathways compared to traditional pyrazoles. The discovery of Aurora kinase inhibition by 5-arylthieno[3,4-c]pyrazoles in the 2000s marked a turning point, spurring interest in their therapeutic potential.

Structure-activity relationship (SAR) studies revealed that substitutions at the 2- and 3-positions profoundly modulate biological activity. For instance, replacing chlorine with trifluoromethyl in analogous compounds increased potency against phosphodiesterase 7 (PDE7) by 12-fold, highlighting the pharmacophore’s adaptability. Modern derivatives, including this compound, build upon these findings by optimizing substituent combinations for target selectivity.

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2S/c1-2-26-18-9-4-3-8-15(18)20(25)22-19-16-11-27-12-17(16)23-24(19)14-7-5-6-13(21)10-14/h3-10H,2,11-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNTXJVFKWFVVJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=C3CSCC3=NN2C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-ethoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,4-c]pyrazole ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorinated aromatic compounds and suitable catalysts.

    Attachment of the Ethoxybenzamide Moiety: The final step involves the coupling of the ethoxybenzamide group to the thieno[3,4-c]pyrazole core, typically through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-ethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The thieno[3,4-c]pyrazole core is a common feature among analogs, but substituent variations critically influence biological activity and physicochemical properties:

Compound Name/ID Key Structural Features Molecular Formula (Calculated) Biological Target Reported Activity/Selectivity Reference
Target Compound 3-chlorophenyl, 2-ethoxybenzamide, non-oxidized thienopyrazole C₂₁H₁₈ClN₃O₂S Not specified Inferred CRY modulation
N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide 3-chlorophenyl, 2-fluorobenzamide, 5-oxo-thienopyrazole C₁₉H₁₃ClFN₃O₂S Not specified Higher polarity due to 5-oxo
Compound 11 () 2,4-dimethylphenyl, 3,4-dimethylbenzamide, non-oxidized thienopyrazole C₂₂H₂₂N₃OS CRY1 Selective CRY1 agonist
Compound 12 () 4-methoxyphenyl, 4-chlorophenyl-cyclopentane-carboxamide, non-oxidized thienopyrazole C₂₄H₂₂ClN₃O₂S CRY2 Moderate CRY2 selectivity

Key Observations:

  • Substituent Effects on Target Selectivity :
    • The 3-chlorophenyl group in the target compound contrasts with the 2,4-dimethylphenyl (Compound 11) and 4-methoxyphenyl (Compound 12) groups. Bulkier substituents (e.g., dimethylphenyl) may enhance CRY1 selectivity, while methoxy groups favor CRY2 interaction .
    • The 2-ethoxybenzamide in the target compound introduces moderate lipophilicity (logP ~3.5 estimated), compared to the more polar 2-fluorobenzamide (logP ~2.8) in the analog from . Ethoxy groups may improve membrane permeability but reduce aqueous solubility.

Biological Activity

N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-ethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological effects based on recent research findings.

Chemical Structure and Synthesis

The compound features a thieno[3,4-c]pyrazole core with a 3-chlorophenyl substitution and an ethoxybenzamide moiety. Its molecular formula is C18H19ClN4O3SC_{18}H_{19}ClN_4O_3S, with a molecular weight of approximately 431.9 g/mol. The synthesis typically involves multiple steps, including:

  • Formation of the Thieno[3,4-c]pyrazole Core : This involves cyclization reactions using suitable precursors.
  • Substitution Reactions : Introduction of the ethoxybenzamide group through nucleophilic substitution.

These synthetic routes are crucial for obtaining the desired compound with specific biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and cancer progression.
  • Receptor Interaction : It can bind to specific receptors, altering signal transduction pathways that regulate cell growth and apoptosis.
  • Antioxidant Properties : Recent studies indicate that thieno[3,4-c]pyrazole derivatives exhibit antioxidant effects, protecting cells from oxidative stress .

Pharmacological Effects

Research has demonstrated a range of biological activities for this compound:

  • Anti-inflammatory Activity : It has shown potential in reducing pro-inflammatory cytokines and modulating immune responses.
  • Anticancer Properties : Several studies have indicated that thieno[3,4-c]pyrazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer models.
  • Antimicrobial Effects : The compound has been evaluated for its ability to combat bacterial and fungal infections.

Case Studies and Research Findings

Recent investigations into the biological activity of thieno[3,4-c]pyrazole derivatives have yielded promising results:

  • Antioxidant Studies : A study involving Clarias gariepinus (African catfish) demonstrated that thieno[3,4-c]pyrazole compounds significantly reduced erythrocyte malformations caused by toxic agents like 4-nonylphenol. The percentage of altered erythrocytes was markedly lower in treated groups compared to controls (1% in controls vs. 40% with 4-nonylphenol) .
    Treatment GroupAltered Erythrocytes (%)
    Control1 ± 0.3
    4-Nonylphenol40.3 ± 4.87
    With Compound A12 ± 1.03
    With Compound B0.6 ± 0.16
  • In Vivo Studies : Compounds similar to this compound have shown efficacy in preclinical models for inflammatory diseases and cancers by modulating immune responses and inhibiting tumor growth .

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